molecular formula C21H20N2O4S2 B4048427 2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide

2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide

Cat. No.: B4048427
M. Wt: 428.5 g/mol
InChI Key: KQNUDPSQRRDELR-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.08644947 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on derivatives of thiazolidinones, which include the chemical structure of 2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide, has shown promising results in antimicrobial activities. For instance, thiazolidinone derivatives demonstrated significant in vitro antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Additionally, another study reported that rhodanine-3-acetic acid-based amides and derivatives were active against mycobacteria, including Mycobacterium tuberculosis, with some demonstrating high antibacterial activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Hypoglycemic Activity

Derivatives of 2, 4-thiazolidinedione, closely related to the queried chemical structure, have been synthesized and evaluated for their hypoglycemic activity. In particular, novel 2, 4-thiazolidinedione derivatives have shown promising hypoglycemic activity in Wistar albino mice models, indicating potential applications in diabetes management (Nikalje et al., 2012).

Anti-inflammatory Activity

Some thiazolidinone derivatives have been synthesized with anti-inflammatory activity in mind. Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showed significant anti-inflammatory activity, providing a basis for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) (Sunder & Maleraju, 2013).

Antioxidant and Xanthine Oxidase Inhibition

Derivatives of thiazolidinone have also been evaluated for their antioxidant properties and inhibition of xanthine oxidase, an enzyme involved in uric acid production. Some synthesized compounds demonstrated potent antioxidant properties and significant xanthine oxidase inhibition, which could be beneficial in the treatment of conditions like gout or hyperuricemia (Ranganatha et al., 2014).

Properties

IUPAC Name

2-[2-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-3-23-20(25)18(29-21(23)28)12-14-8-4-6-10-16(14)27-13-19(24)22-15-9-5-7-11-17(15)26-2/h4-12H,3,13H2,1-2H3,(H,22,24)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNUDPSQRRDELR-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)NC3=CC=CC=C3OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.